molecular formula C10H16N2O6S2 B554421 Z-Asp(OtBu)-OH CAS No. 5545-52-8

Z-Asp(OtBu)-OH

Cat. No.: B554421
CAS No.: 5545-52-8
M. Wt: 323.34 g/mol
InChI Key: YTPQSLLEROSACP-YUMQZZPRSA-N
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Description

Z-Asp(OtBu)-OH: , also known as N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The presence of the benzyloxycarbonyl (Z) group and the tert-butyl (OtBu) ester makes it a valuable intermediate in the preparation of various peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Z-Asp(OtBu)-OH typically begins with L-aspartic acid.

    Protection of the Amino Group: The amino group of L-aspartic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.

    Esterification: The carboxyl group is then esterified using tert-butyl alcohol (tBuOH) and a strong acid catalyst like sulfuric acid to form the tert-butyl ester.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Asp(OtBu)-OH can undergo hydrolysis in the presence of acids or bases to remove the protective groups, yielding L-aspartic acid.

    Coupling Reactions: It is commonly used in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst, while the tert-butyl ester can be removed using trifluoroacetic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Coupling Reactions: Carbodiimides (e.g., DCC), bases (e.g., triethylamine).

    Deprotection: Hydrogen gas, palladium on carbon, trifluoroacetic acid.

Major Products Formed:

    Hydrolysis: L-aspartic acid.

    Coupling Reactions: Peptides.

    Deprotection: L-aspartic acid or peptides with free amino and carboxyl groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Z-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins, serving as a protected intermediate that facilitates the formation of peptide bonds without side reactions.

Biology:

    Protein Engineering: It is used in the preparation of modified proteins and enzymes for research purposes.

Medicine:

    Drug Development: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: this compound is employed in the production of biopharmaceuticals and diagnostic reagents.

Mechanism of Action

Mechanism:

The protective groups in Z-Asp(OtBu)-OH prevent the amino and carboxyl groups from reacting prematurely during peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group. These groups can be selectively removed under specific conditions to yield the desired peptide or protein.

Molecular Targets and Pathways:

    Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups until the desired coupling reaction occurs.

    Selective Deprotection: The protective groups can be removed selectively to expose the functional groups required for further reactions.

Comparison with Similar Compounds

    Z-Glu(OtBu)-OH: N-Benzyloxycarbonyl-L-glutamic acid 4-tert-butyl ester.

    Z-Asp(OMe)-OH: N-Benzyloxycarbonyl-L-aspartic acid methyl ester.

    Boc-Asp(OtBu)-OH: N-tert-Butyloxycarbonyl-L-aspartic acid 4-tert-butyl ester.

Comparison:

    Z-Glu(OtBu)-OH: Similar to Z-Asp(OtBu)-OH but derived from glutamic acid. It has an additional methylene group in the side chain, which can affect its reactivity and the properties of the resulting peptides.

    Z-Asp(OMe)-OH: Uses a methyl ester instead of a tert-butyl ester. The methyl ester is less bulky and may be easier to remove, but it offers less steric protection during synthesis.

    Boc-Asp(OtBu)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of a benzyloxycarbonyl group for amino protection. The Boc group is more labile and can be removed under milder conditions, but it may not provide the same level of protection as the benzyloxycarbonyl group.

This compound stands out due to its balanced protective properties, making it a versatile intermediate in peptide synthesis.

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204015
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-52-8
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.466
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Z-Asp(OtBu)-OH and what is its relevance to the study on molecularly imprinted polymers?

A1: this compound, or N-carboxybenzyl-L-aspartic acid 4-tert-butyl ester, is a protected form of the amino acid aspartic acid. While the provided research article focuses on preparing MIPs using a photocross-linkable polyphosphazene for the selective rebinding of amino acids [], it doesn't specifically mention using this compound. This compound is often employed as a building block in peptide synthesis, where the protecting groups (Z and OtBu) are strategically used to control the reactivity of aspartic acid during the synthesis process.

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